![molecular formula C30H29ClN4O3 B12365530 Hdac6-IN-36](/img/structure/B12365530.png)
Hdac6-IN-36
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Overview
Description
Hdac6-IN-36 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin . Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-36 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the use of mercaptoacetamides and fluoroalkyl-oxadiazoles as starting materials . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Hdac6-IN-36 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Cancer Therapy
1.1 Mechanism of Action
HDAC6 is known for its role in deacetylating non-histone proteins, which influences various signaling pathways involved in cancer cell proliferation and survival. Inhibition of HDAC6 can lead to the accumulation of acetylated proteins that promote apoptosis and inhibit tumor growth. The compound Hdac6-IN-36 has shown strong sensitivity for HDAC6 inhibition, making it a promising candidate for cancer treatment.
1.2 Case Studies
- Meningioma Treatment : A study indicated that combining this compound with radiation therapy enhances cytotoxic effects in meningioma cells. The inhibitor augments DNA damage induced by radiation and reduces the expression of oncogenes like c-myc, leading to increased cell death and reduced proliferation in both 2D and 3D tumor models .
- Glioblastoma : Research demonstrated that this compound significantly reduces tumor growth in glioblastoma by inducing differentiation and apoptosis in glioma stem cells, showing potential as a safer alternative to traditional chemotherapeutics like temozolomide .
Cancer Type | Therapeutic Strategy | Outcome |
---|---|---|
Meningioma | Combination with RT | Increased apoptosis, reduced c-myc expression |
Glioblastoma | Monotherapy | Reduced tumor growth, enhanced differentiation |
Neurological Disorders
2.1 Role in Neurodegeneration
HDAC6 is implicated in neurodegenerative diseases due to its involvement in protein aggregation and clearance mechanisms. Inhibition of HDAC6 can enhance autophagy and reduce neurotoxic aggregates, making it a target for therapeutic intervention.
2.2 Applications
- Alzheimer's Disease : Studies suggest that this compound can improve cognitive function and reduce amyloid-beta plaque accumulation in animal models of Alzheimer's disease by promoting autophagic clearance .
Immune Modulation
3.1 Immune Response Regulation
HDAC6 is also involved in regulating immune responses through its effects on T-cell activation and differentiation. Inhibitors like this compound are being explored for their potential to modulate immune responses in various conditions.
3.2 Clinical Implications
- Renal Diseases : Evidence suggests that targeting HDAC6 can mitigate oxidative stress and fibrosis in kidney diseases, making this compound a candidate for treating complications related to renal transplantation .
Disease Type | Mechanism | Potential Benefit |
---|---|---|
Kidney Disease | Reduces fibrosis, enhances tolerance | Improved outcomes post-transplantation |
Mechanism of Action
Hdac6-IN-36 exerts its effects by selectively inhibiting HDAC6, thereby preventing the deacetylation of its target proteins. This inhibition leads to the accumulation of acetylated proteins, which can alter various cellular processes. For example, the inhibition of HDAC6 can disrupt the function of HSP90, leading to the degradation of client proteins and the induction of apoptosis in cancer cells . Additionally, this compound can modulate the acetylation status of α-tubulin, affecting cell motility and migration .
Comparison with Similar Compounds
Hdac6-IN-36 is unique among HDAC6 inhibitors due to its selectivity and potency. Similar compounds include:
Tubastatin A: Another selective HDAC6 inhibitor known for its efficacy in treating neurodegenerative diseases.
ACY-1215: A selective HDAC6 inhibitor investigated for its potential in treating multiple myeloma.
Cay10603: An HDAC6 inhibitor used in research to enhance the efficacy of radiation therapy in cancer treatment.
This compound stands out due to its unique chemical structure and its ability to selectively inhibit HDAC6 without affecting other HDAC isoforms .
Properties
Molecular Formula |
C30H29ClN4O3 |
---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
(1R,3S)-1-(4-chlorophenyl)-2-(cyclopropylmethyl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C30H29ClN4O3/c31-22-13-11-20(12-14-22)28-27-24(23-3-1-2-4-25(23)33-27)15-26(35(28)17-19-5-6-19)30(37)32-16-18-7-9-21(10-8-18)29(36)34-38/h1-4,7-14,19,26,28,33,38H,5-6,15-17H2,(H,32,37)(H,34,36)/t26-,28+/m0/s1 |
InChI Key |
KSUSUJKEPHDKQR-XTEPFMGCSA-N |
Isomeric SMILES |
C1CC1CN2[C@@H](CC3=C([C@H]2C4=CC=C(C=C4)Cl)NC5=CC=CC=C35)C(=O)NCC6=CC=C(C=C6)C(=O)NO |
Canonical SMILES |
C1CC1CN2C(CC3=C(C2C4=CC=C(C=C4)Cl)NC5=CC=CC=C35)C(=O)NCC6=CC=C(C=C6)C(=O)NO |
Origin of Product |
United States |
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